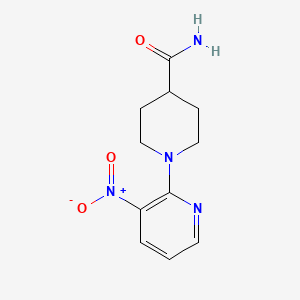

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide

Descripción general

Descripción

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C11H14N4O3 and a molecular weight of 250.25 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a piperidine ring substituted with a nitropyridine group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

The synthesis of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 3-nitropyridine with piperidine-4-carboxamide under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research purposes .

Análisis De Reacciones Químicas

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide has shown promise in medicinal chemistry, particularly in the development of antitumor agents. Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.35 to 2.18 μM. The mechanisms through which it exerts these effects are under investigation but may involve the inhibition of specific proteins involved in cancer progression.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens. Similar derivatives have been reported to exhibit efficacy against infectious agents, suggesting that this compound could be beneficial in developing new antimicrobial therapies.

Biochemical Research

The compound is utilized in proteomics research to study protein interactions and functions. Its ability to interact with biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic strategies.

Several noteworthy studies have focused on the synthesis and evaluation of piperidine derivatives:

- Synthesis and Evaluation : A comprehensive study synthesized various piperidine derivatives and evaluated their biological activities, noting that compounds with similar structures often exhibited significant antitumor effects.

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cells, indicating potential therapeutic applications for this compound.

- Comparative Studies : Comparative analyses revealed that while some derivatives showed superior activity, this compound maintained competitive efficacy in specific cancer models.

Mecanismo De Acción

The mechanism of action of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds such as:

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A more complex molecule with additional functional groups.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.

Actividad Biológica

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₄O₃, with a molecular weight of 250.25 g/mol. The structure features a piperidine ring substituted with a 3-nitropyridine moiety and a carboxamide group, which contributes to its biological activity. The presence of the nitro group on the pyridine ring is significant as it can enhance the compound's interaction with biological targets.

Antitumor Activity

Preliminary studies indicate that this compound exhibits antitumor activity . Research has shown that derivatives of piperidine, including this compound, have been evaluated for their efficacy against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 to 2.18 μM.

The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies suggest that it may target specific proteins involved in cancer progression and cell proliferation. The nitro group may play a role in facilitating these interactions, potentially through the formation of reactive intermediates that can modify target proteins.

Antimicrobial Activity

In addition to its antitumor properties, there is evidence suggesting that this compound may possess antimicrobial activity. Similar piperidine derivatives have been reported to exhibit activity against various pathogens, indicating a broader spectrum of biological activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized various piperidine derivatives and evaluated their biological activities, noting that compounds with similar structures often exhibited significant antitumor effects.

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cells, suggesting that this compound could have similar effects .

- Comparative Studies : Comparative analysis with other compounds revealed that while some derivatives showed superior activity, this compound maintained competitive efficacy, particularly in specific cancer models .

Data Table: Comparative Biological Activity of Piperidine Derivatives

| Compound Name | Molecular Formula | Antitumor Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | C₁₁H₁₄N₄O₃ | 1.35 - 2.18 μM | Yes |

| 1-(4-Nitropyridin-2-yl)piperidine-4-carboxamide | C₁₁H₁₄N₄O₃ | TBD | Yes |

| N-[3-chloro-4-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]-1-(3-nitropyridin-2-yl)piperidine | C₂₁H₂₂ClN₇O | TBD | Yes |

Propiedades

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-10(16)8-3-6-14(7-4-8)11-9(15(17)18)2-1-5-13-11/h1-2,5,8H,3-4,6-7H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCLFDYHPORJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384461 | |

| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

668462-40-6 | |

| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.